molecular formula C19H15NO4 B263237 Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)-

Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)-

Cat. No. B263237
M. Wt: 321.3 g/mol
InChI Key: SXCSWDUMSCAGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.4 g/mol.

Scientific Research Applications

Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been used in various scientific research applications, including:
1. Cancer research: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting the cell cycle.
2. Neurological research: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been shown to have neuroprotective effects and can reduce inflammation in the brain. It has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular research: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been shown to have vasodilatory effects and can reduce blood pressure. It has potential applications in the treatment of hypertension and other cardiovascular diseases.

Mechanism of Action

The mechanism of action of Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- is not fully understood. However, it is believed to work by inhibiting various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- can inhibit the growth of cancer cells and reduce the size of tumors.
2. Induction of apoptosis: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- can induce programmed cell death in cancer cells.
3. Neuroprotective effects: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- can protect neurons from damage and reduce inflammation in the brain.
4. Vasodilatory effects: Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- can relax blood vessels and reduce blood pressure.

Advantages and Limitations for Lab Experiments

Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- has several advantages and limitations for lab experiments:
Advantages:
1. It is a synthetic compound that is readily available and easy to purify.
2. It has a unique chemical structure that makes it useful for studying various signaling pathways in cells.
3. It has been extensively studied and has a well-established mechanism of action.
Limitations:
1. It has low solubility in water, which can make it difficult to work with in aqueous solutions.
2. It has a relatively low yield, which can make it expensive to produce.
3. It has potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)-, including:
1. Development of new synthesis methods to improve yield and reduce cost.
2. Investigation of its potential applications in the treatment of other diseases, such as diabetes and inflammatory disorders.
3. Study of its interactions with other drugs and compounds to identify potential drug combinations for improved efficacy.
4. Exploration of its effects on other signaling pathways in cells to better understand its mechanism of action.
5. Development of new formulations and delivery methods to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl)- involves the reaction of 2-(1,3-benzodioxol-5-yloxy)-N-(1-naphthalenyl) acetamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at room temperature and the product is obtained after purification using column chromatography. The yield of the product is typically around 50%.

properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H15NO4/c21-19(11-22-14-8-9-17-18(10-14)24-12-23-17)20-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,20,21)

InChI Key

SXCSWDUMSCAGJD-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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